molecular formula C16H14ClFN4O B272019 N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine

Katalognummer B272019
Molekulargewicht: 332.76 g/mol
InChI-Schlüssel: YUGVREODBOVCSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR(inh)-172 has gained significant attention in recent years due to its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by CFTR dysfunction.

Wirkmechanismus

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 acts as a specific inhibitor of this compound channels by binding to a regulatory domain of the this compound protein. This compound channels are responsible for regulating the flow of chloride ions and water across cell membranes, and their dysfunction can lead to the development of CF and other diseases. By inhibiting this compound channels, this compound(inh)-172 can improve the function of affected organs and reduce the risk of complications.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to improve lung function and reduce the risk of respiratory infections in CF patients. It has also been studied for its potential use in other diseases caused by this compound dysfunction, such as secretory diarrhea and polycystic kidney disease. This compound(inh)-172 has been shown to inhibit the abnormal activity of this compound channels, which can improve the function of affected organs and reduce the risk of complications.

Vorteile Und Einschränkungen Für Laborexperimente

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 has several advantages for lab experiments, including its specificity for this compound channels and its ability to improve the function of affected organs. However, this compound(inh)-172 also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.

Zukünftige Richtungen

There are several future directions for research on N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172, including its potential use in combination with other therapies for CF and other diseases caused by this compound dysfunction. This compound(inh)-172 has also been studied for its potential use in secretory diarrhea and polycystic kidney disease, and further research is needed to determine its efficacy in these conditions. Additionally, further research is needed to determine the optimal dosage and administration route for this compound(inh)-172, as well as its potential toxicity and side effects.

Synthesemethoden

The synthesis of N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 involves a multi-step process that includes the reaction of 5-chloro-2-aminobenzyl alcohol with 4-fluorobenzyl bromide to form 5-chloro-2-[(4-fluorobenzyl)oxy]benzylamine. This intermediate is then reacted with 4H-1,2,4-triazole-4-amine to produce this compound(inh)-172. The final product is obtained through a series of purification steps, including crystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases caused by this compound dysfunction. CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic respiratory infections and digestive problems. This compound(inh)-172 has been shown to inhibit the abnormal activity of this compound channels in CF patients, which can improve lung function and reduce the risk of respiratory infections. This compound(inh)-172 has also been studied for its potential use in other diseases caused by this compound dysfunction, such as secretory diarrhea and polycystic kidney disease.

Eigenschaften

Molekularformel

C16H14ClFN4O

Molekulargewicht

332.76 g/mol

IUPAC-Name

N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14ClFN4O/c17-14-3-6-16(23-9-12-1-4-15(18)5-2-12)13(7-14)8-21-22-10-19-20-11-22/h1-7,10-11,21H,8-9H2

InChI-Schlüssel

YUGVREODBOVCSA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNN3C=NN=C3)F

Kanonische SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNN3C=NN=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.